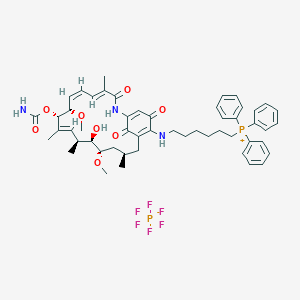

Gamitrinib TPP hexafluorophosphate

説明

ガミトリニブ TPP ヘキサフルオロリン酸は、ミトコンドリアを標的とするヒートショックプロテイン 90(HSP90)阻害剤として知られています。 これは、17-アリルアミノゲルダーナマイシン(17-AAG)の HSP90 ATPase 阻害モジュールとトリフェニルホスホニウムのミトコンドリア標的モジュールを組み合わせたものです 。 この化合物は、腫瘍細胞のミトコンドリアを選択的に標的とすることで、顕著な抗癌活性を示しています .

準備方法

合成ルートと反応条件

ガミトリニブ TPP ヘキサフルオロリン酸は、17-アリルアミノゲルダーナマイシン(17-AAG)とトリフェニルホスホニウムを組み合わせることで合成されます。合成には、次の手順が含まれます。

17-アリルアミノゲルダーナマイシン(17-AAG)の調製: これは、ゲルダーナマイシンを修飾して、17位にアリルアミノ基を導入する工程です。

トリフェニルホスホニウムとのカップリング: 17-AAG はその後、トリフェニルホスホニウムとカップリングして、ガミトリニブ TPP を形成します.

工業生産方法

ガミトリニブ TPP ヘキサフルオロリン酸の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、化合物の純度と効力を保証するための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類

ガミトリニブ TPP ヘキサフルオロリン酸は、いくつかの種類の化学反応を起こします。それらには以下が含まれます。

酸化: この化合物は、特にベンゾキノンアンサマイシン骨格で、酸化反応を起こす可能性があります。

還元: 還元反応は、特に還元剤の存在下で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要生成物

これらの反応から生成される主な生成物には、使用された特定の試薬と条件に応じて、ガミトリニブ TPP ヘキサフルオロリン酸のさまざまな誘導体が含まれます .

科学研究への応用

ガミトリニブ TPP ヘキサフルオロリン酸は、幅広い科学研究に適用されています。

化学: ミトコンドリア機能と細胞プロセスにおける HSP90 の役割を研究するためのツール化合物として使用されます。

生物学: この化合物は、ミトコンドリアアポトーシスとタンパク質フォールディングのメカニズムを調査するために使用されます。

医学: ガミトリニブ TPP ヘキサフルオロリン酸は、特に膠芽腫などの腫瘍を標的とする癌研究で有望な結果を示しています.

科学的研究の応用

Cancer Research

Gamitrinib TPP hexafluorophosphate has been extensively studied in various cancer types:

- Glioblastoma : In vitro studies demonstrated that concentrations of 15-20 μM effectively induced cell death in patient-derived glioblastoma cell lines without affecting normal astrocytes. This selectivity is crucial for therapeutic applications .

- Prostate Cancer : Preclinical models showed that Gamitrinib significantly delayed tumor growth and improved survival rates in xenograft models, indicating its potential as a treatment for advanced prostate cancer .

- Breast Cancer : Research indicated that Gamitrinib could enhance the efficacy of standard treatments by targeting mitochondrial pathways involved in tumor metabolism .

Neurodegenerative Diseases

The ability of this compound to induce mitophagy also opens avenues for research into neurodegenerative diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. Studies have shown that the compound can activate mitochondrial quality control mechanisms, providing a potential therapeutic strategy for these conditions .

Case Study 1: Glioma Cell Lines

A comprehensive study involving 17 primary glioma cell lines revealed that Gamitrinib inhibited cell proliferation and induced apoptosis across all tested lines, including those resistant to temozolomide (TMZ). The study utilized RNA sequencing and reverse phase protein array analyses to elucidate the underlying mechanisms, confirming that Gamitrinib disrupts mitochondrial function and activates stress response pathways .

Case Study 2: Combination Therapy

In another investigation, the efficacy of Gamitrinib was assessed in combination with TRAIL (TNF-related apoptosis-inducing ligand) in glioblastoma models. The results indicated that while TRAIL alone had limited effects on tumor growth, the combination with Gamitrinib enhanced apoptotic signaling and resulted in significant tumor regression in vivo .

Data Summary

作用機序

ガミトリニブ TPP ヘキサフルオロリン酸は、ミトコンドリア内の HSP90 タンパク質を阻害することで効果を発揮します。 この阻害は、クライアントタンパク質のフォールディングと機能を阻害し、癌細胞におけるミトコンドリア機能不全とアポトーシスを引き起こします 。 分子標的には HSP90 の ATPase ドメインが含まれ、関与する経路は主にミトコンドリアアポトーシスに関連しています .

類似化合物の比較

類似化合物

17-アリルアミノゲルダーナマイシン(17-AAG): ガミトリニブ TPP ヘキサフルオロリン酸の母体化合物であり、HSP90 阻害活性で知られています。

シェパディン: 類似の抗癌特性を持つ別の HSP90 阻害剤です。

VER-155008: HSP70 ファミリーの阻害剤であり、熱ショックタンパク質を標的としますが、特異性が異なります.

独自性

ガミトリニブ TPP ヘキサフルオロリン酸は、ミトコンドリア標的機能を持つため、正常細胞に影響を与えることなく、癌細胞で選択的にアポトーシスを誘導することができます 。この特異性は、癌研究と治療において貴重なツールとなっています。

類似化合物との比較

Similar Compounds

17-allylamino geldanamycin (17-AAG): The parent compound of Gamitrinib TPP hexafluorophosphate, known for its HSP90 inhibitory activity.

Shepherdin: Another HSP90 inhibitor with similar anti-cancer properties.

VER-155008: An inhibitor of the HSP70 family, which also targets heat shock proteins but with different specificity.

Uniqueness

This compound is unique due to its mitochondrial targeting capability, which allows it to selectively induce apoptosis in cancer cells without affecting normal cells . This specificity makes it a valuable tool in cancer research and therapy.

生物活性

Gamitrinib TPP hexafluorophosphate (G-TPP) is a novel compound recognized for its selective inhibition of mitochondrial heat shock protein 90 (HSP90). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of G-TPP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₅₂H₆₅F₆N₃O₈P₂

- Molecular Weight : 1036.03 g/mol

- CAS Number : 1131626-47-5

G-TPP is characterized by its triphenylphosphonium (TPP) moiety, which facilitates its accumulation in mitochondria, making it a targeted therapy for cancer cells that overexpress mitochondrial HSP90.

G-TPP functions primarily as a mitochondrial matrix inhibitor that induces apoptosis in cancer cells while sparing normal cells. The mechanism involves:

- Induction of Mitochondrial Apoptosis :

- Selective Toxicity :

In Vitro Studies

A variety of in vitro studies have demonstrated the efficacy of G-TPP:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of G-TPP:

- Tumor Models : G-TPP was tested in subcutaneous and intracranial tumor models using U87MG glioblastoma xenografts.

Case Studies

- Combination Therapy with TRAIL :

- Resistance Mechanisms :

特性

IUPAC Name |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBTCZSRLMDOD-WLXHSWTPSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65F6N3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131626-47-5 | |

| Record name | Gamitrinib hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。